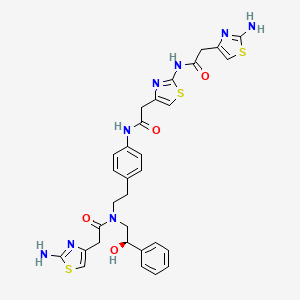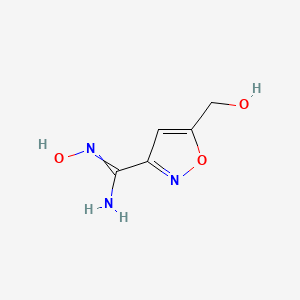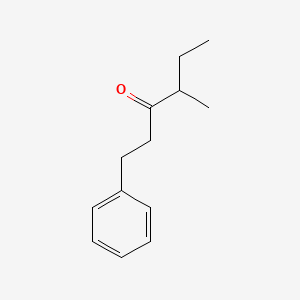
4-Methyl-1-phenylhexan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-phenylhexan-3-one is an organic compound that belongs to the class of synthetic cathinones. These compounds are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and are often found in recreational drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-phenylhexan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of phenylacetone with a suitable alkyl halide in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1-phenylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and bases (NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-phenylhexan-3-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methyl-1-phenylhexan-3-one involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin. This leads to enhanced mood, increased energy, and heightened alertness. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methylethcathinone (4-MEC)
- Alpha-pyrrolidinohexiophenone (α-PHP)
- Methylenedioxypyrovalerone (MDPV)
- Mephedrone
- Methylone
Uniqueness
4-Methyl-1-phenylhexan-3-one is unique due to its specific structural configuration, which influences its pharmacological profile and potency. Compared to other synthetic cathinones, it may exhibit different levels of psychoactivity and toxicity, making it a compound of interest in both research and forensic analysis .
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4-methyl-1-phenylhexan-3-one |
InChI |
InChI=1S/C13H18O/c1-3-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 |
InChI-Schlüssel |
DMYQWNWRWCENIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methylpiperazin-1-yl)-6-nitrophenyl]methanamine](/img/structure/B13865293.png)

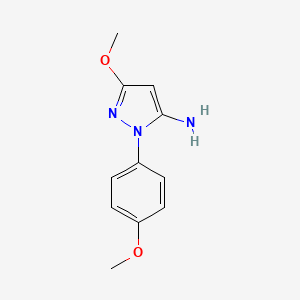

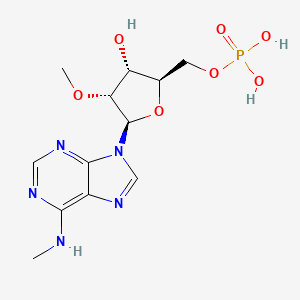
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)

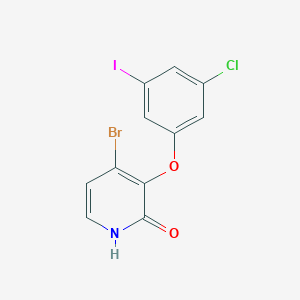
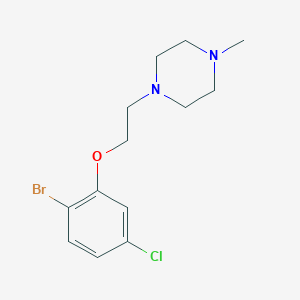
![N-[(2-amino-4-bromophenyl)methyl]-2-pyridin-4-yl-1,3-thiazol-4-amine](/img/structure/B13865330.png)

![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
